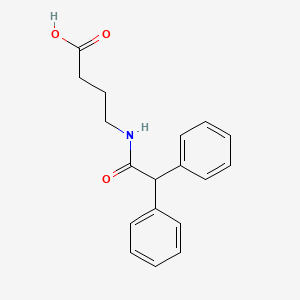

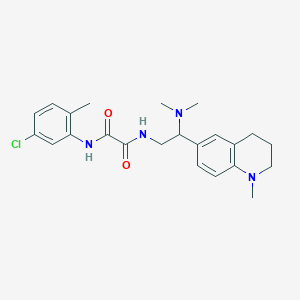

![molecular formula C22H18ClFO2S B2633809 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one CAS No. 303091-31-8](/img/structure/B2633809.png)

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one, also known as 4-Chloro-4-fluoro-3-methoxybenzenesulfonyl-1-propene, is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in research and development. This compound has been used in the synthesis of various compounds, such as derivatives of benzene, and has been studied for its potential applications in drug research, biochemistry, and physiology.

Applications De Recherche Scientifique

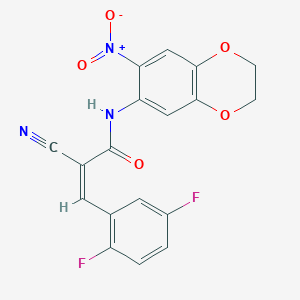

1. Molecular Structure, FT-IR, and Hyperpolarizability Analysis

The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a similar derivative, was synthesized and analyzed using various spectroscopic techniques. The study determined the molecular structure, vibrational wavenumbers, and first-order hyperpolarizability, indicating the compound's potential application in nonlinear optics. The study also provided insights into the molecule's stability through NBO analysis and identified electron density transfer within the molecular structure through HOMO-LUMO transition analysis. The negative charge was observed to cover the CO group, and the positive region was over the phenyl rings in the MEP analysis (Najiya et al., 2014).

Crystal Structures and Hirshfeld Surface Studies

2. Synthesis and Crystal Structures of Chalcone Derivatives

The study conducted synthesis and characterization of chalcone derivatives similar to the compound , revealing their crystal structures and stabilizing interactions. The intra-molecular hydrogen bond C-H⋯O and weak intermolecular interactions like C-O⋯π and C-F⋯π were observed, contributing to the stability of the crystal structure. The Hirshfeld surfaces analysis provided quantification of these interactions, highlighting the compound's potential in designing materials with specific intermolecular interactions (Salian et al., 2018).

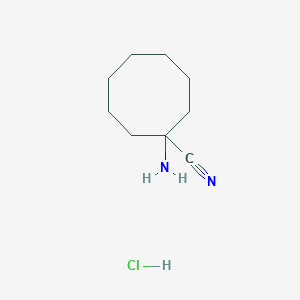

Synthesis and Antimicrobial Activity

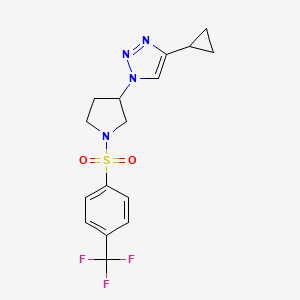

3. Synthesis and Antimicrobial Activity of Triazole Derivatives

Novel compounds containing the core structure of interest were synthesized, and their antimicrobial activity was evaluated. This indicates the potential use of such compounds in developing new antimicrobial agents, with their structures confirmed by various spectroscopic techniques (Nagamani et al., 2018).

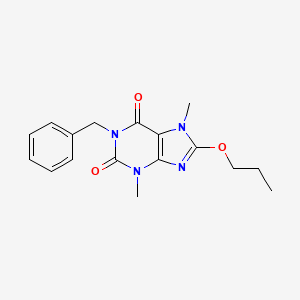

Spectroscopic and Quantum Chemical Analysis

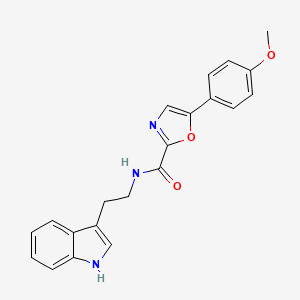

4. Spectroscopic and Quantum Chemical Calculations

The bioactive molecule containing a similar structure was analyzed using quantum chemical methods and vibrational spectral techniques. The study included analysis of the biological functions like antimicrobial activity and molecular docking to understand interactions with different proteins. The characterization provided insights into the non-covalent interactions, molecular orbital analysis, and local reactivity properties, indicating the potential applications in pharmaceuticals and material sciences (Viji et al., 2020).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFO2S/c1-26-19-10-4-15(5-11-19)21(25)14-22(16-2-6-17(23)7-3-16)27-20-12-8-18(24)9-13-20/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGWSRFYXIWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)

![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)